Rioprostil - 77287-05-9

Rioprostil

Catalog Number: EVT-280714
CAS Number: 77287-05-9
Molecular Formula: C21H38O4
Molecular Weight: 354.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rioprostil is an aliphatic alcohol.
A synthetic methylprostaglandin E1 analog that reduces gastric acid secretion and enhances the gastric mucus-bicarbonate barrier. It is effective in the therapy of gastric ulcers and gives significant protection against NSAID-induced gastric mucosal damage. The drug also prevents cyclosporin A-induced damage to endocrine and exocrine pancreatic secretions. It shows a low order of acute toxicity and there is no evidence of embryotoxicity, fetotoxicity, teratogenicity, or mutagenicity in animal studies.
Overview

Rioprostil is a synthetic analog of prostaglandin E1, primarily recognized for its pharmacological effects in inhibiting gastric acid secretion and enhancing the gastric mucus-bicarbonate barrier. This compound is particularly significant in the treatment of gastric ulcers, showcasing its potential as an anti-ulcer and cytoprotective agent. The chemical structure of Rioprostil allows it to mimic the natural prostaglandins, which play crucial roles in various physiological processes, including the regulation of gastric mucosal defenses .

Source and Classification

Rioprostil is classified under the category of prostaglandin analogs, specifically as a methylprostaglandin E1 analog. It is identified by the CAS number 77287-05-9 and has a molecular formula of C21H38O4C_{21}H_{38}O_{4} with a molecular weight of 354.5 g/mol . The compound has been investigated extensively for its therapeutic properties, particularly in gastrointestinal health.

Synthesis Analysis

Methods and Technical Details

The synthesis of Rioprostil has evolved through various methodologies. One prominent method involves a one-pot synthesis utilizing n-butyllithium and copper(I) cyanide in a conjugate addition reaction with a vinyl tin intermediate and chiral alkylated cyclopentenone. This method allows for the production of Rioprostil in multihundred gram quantities with minimal purification steps, typically requiring only one chromatography step for the final product .

Another approach includes forming a complex with polyvinylpyrrolidone through techniques such as lyophilization, evaporation, or spray drying. This method enhances the stability and bioavailability of Rioprostil in pharmaceutical formulations.

Molecular Structure Analysis

Structure and Data

The molecular structure of Rioprostil features a cyclopentane ring and various functional groups that contribute to its biological activity. The structural representation can be summarized as follows:

  • Molecular Formula: C21H38O4C_{21}H_{38}O_{4}
  • Molecular Weight: 354.5 g/mol
  • Structural Characteristics: The compound contains multiple stereocenters, which are critical for its interaction with biological targets.

Data on Rioprostil can be accessed through databases such as PubChem and the Environmental Protection Agency's DSSTox database, which provide comprehensive chemical information .

Chemical Reactions Analysis

Reactions and Technical Details

Rioprostil participates in various chemical reactions typical for prostaglandin analogs. These include:

  • Oxidation: Conversion of alcohols to ketones or aldehydes.
  • Reduction: Reduction reactions that can modify carbonyl groups.
  • Substitution Reactions: Utilizing organometallic cuprate complexes to react with cyclopentenones.

These reactions are essential for both the synthesis of Rioprostil and its potential modifications for enhanced therapeutic efficacy .

Mechanism of Action

Process and Data

The mechanism of action of Rioprostil primarily involves its ability to bind to prostaglandin receptors in the gastric mucosa. By mimicking natural prostaglandins, Rioprostil effectively inhibits gastric acid secretion while promoting the secretion of protective mucus and bicarbonate. This dual action helps to maintain gastric mucosal integrity and protect against ulcer formation.

Research indicates that Rioprostil's antisecretory effects are dose-dependent, making it a valuable therapeutic agent in managing conditions like peptic ulcers .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rioprostil exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Stability under various conditions is crucial for pharmaceutical applications; data regarding degradation rates under different pH levels are essential for formulation development.

These properties are critical when considering the formulation and delivery methods for Rioprostil in clinical settings .

Applications

Scientific Uses

Rioprostil has several scientific applications, particularly in pharmacology and gastroenterology:

  • Treatment of Gastric Ulcers: Its primary application is in treating gastric ulcers by enhancing mucosal defenses.
  • Research Tool: Used in studies investigating the roles of prostaglandins in gastrointestinal physiology.
  • Potential Cytoprotective Agent: Ongoing research explores its use as a cytoprotective agent against various gastrointestinal injuries.

The versatility of Rioprostil makes it an important compound in both clinical applications and scientific research aimed at understanding gastrointestinal health .

Historical Development and Discovery of Rioprostil

Origins in Prostaglandin Analog Research (1972–1979)

The discovery of rioprostil emerged from an intensive prostaglandin analog development program at Miles Laboratories between 1972 and 1979. During this period, researchers synthesized approximately 1,200 novel prostaglandin analogues using the Sih synthesis methodology—a stereoselective technique enabling precise construction of prostaglandin E (PGE) core structures. The program aimed to overcome the inherent limitations of natural prostaglandins, such as their rapid enzymatic degradation and systemic side effects, by creating stable analogs with targeted gastrointestinal activity. Key structural innovations included:

  • Methyl modifications at the C-16 position to enhance metabolic stability
  • Hydroxymethyl substitution at C-2 (replacing the carboxylic acid group) to reduce hormonal side effects
  • Optimization of the ω-chain (upper side chain) for oral bioavailability [1] [10]

This systematic exploration of structure-activity relationships (SAR) culminated in the identification of the TR-series compounds, with TR-4698 (later designated rioprostil) emerging as a lead candidate due to its optimized balance of antisecretory potency and chemical stability [3]. The synthetic chemistry breakthrough enabling large-scale production involved a one-pot conjugate addition using n-butyllithium and copper(I) cyanide to couple a chiral alkylated cyclopentenone with a vinyl tin intermediate. This process allowed production of multihundred-gram batches with minimal chromatography, addressing previous scalability challenges in prostaglandin synthesis [1].

Table 1: Prostaglandin Analog Synthesis at Miles Laboratories (1972-1979)

Research PhaseDurationAnalog OutputCore Synthetic MethodPrimary Structural Innovations
Initial Exploration1972-1975~400 compoundsClassical Sih synthesisC-1/C-15 modifications
SAR Optimization1976-1978~650 compoundsModified Sih synthesisC-2 decarboxylation; C-16 methyl/hydroxy
Lead Development1979~150 compoundsCu(I)-catalyzed additionVinyl tin coupling; stereocontrol

Screening and Selection Criteria in Anti-Ulcer Drug Discovery

Rioprostil was selected through a multi-tiered screening cascade evaluating both direct antisecretory effects and cytoprotective properties—a dual approach recognizing that ulcer pathogenesis involves both acid aggression and mucosal defense failure. Initial in vivo screening employed rat models measuring:

  • Gastric acid inhibition: Quantified via pylorus ligation (Shay rat) models with dose-response curves
  • Lesion prevention: Assessed against ethanol-induced mucosal necrosis (cytoprotection model)
  • Acute toxicity thresholds: Establishing therapeutic indices [1] [2]

TR-4698 distinguished itself by demonstrating dissociated activities—its cytoprotective effects occurred at doses 100-fold lower than those required for acid suppression. At an oral ED₅₀ of 1.93 μg/kg in ethanol-induced lesion models, it achieved mucosal protection within 4 minutes of administration, with peak efficacy at 30 minutes pre-treatment. Crucially, it showed minimal prostaglandin-like activity in isolated tissue cascades and lacked significant cardiovascular, pulmonary, or reproductive effects in dogs and rodents—key differentiators from earlier PGE analogs that caused diarrhea or uterine contractions [2] [10]. Secondary screening confirmed its oral bioavailability and duration of action exceeding 6 hours, critical for clinical dosing convenience. Importantly, it exhibited no contragestational activity in rabbits, hamsters, or rats, mitigating teratogenicity concerns [2] [6].

Table 2: Key Screening Parameters for Anti-Ulcer Prostaglandin Analogs

ParameterPrimary AssayTR-4698 PerformanceSelection Threshold
Acid Inhibition (rat)Gastric fistula/H⁺ outputED₅₀: 35 μg/kgED₅₀ < 50 μg/kg
Cytoprotection (rat)Ethanol lesion preventionED₅₀: 1.93 μg/kgED₅₀ < 5 μg/kg
Therapeutic IndexLD₅₀/cytoprotective ED₅₀ ratio>10,000>1,000
Oral BioavailabilityPlasma levels (dog)>80%>50%
Reproductive SafetyTeratogenicity screeningNegative (3 species)No uterotonic activity

Key Milestones in Preclinical Validation (TR-4698 to Rioprostil)

The transition from experimental compound TR-4698 to clinical candidate rioprostil involved rigorous mechanistic validation across disease models:

  • Mechanism of Cytoprotection: Studies revealed rioprostil enhanced the gastric mucus-bicarbonate barrier by stimulating mucin biosynthesis in fundic mucosa. Autoradiography in human volunteers showed a 36% increase in intracellular mucus content in gastric fundus biopsies after one week of treatment (300 μg twice daily), alongside accelerated epithelial cell maturation—effects absent in the antrum [5]. This tissue-specific action correlated with its efficacy in protecting against NSAID-induced injury without altering physiological gastrin responses [3] [6].

  • Multifactorial Ulcer Protection: Beyond acid suppression, rioprostil demonstrated protection against chemically diverse ulcerogens:

  • Ethanol: Preserved mucosal blood flow and reduced epithelial apoptosis
  • Acetylsalicylic acid: Maintained mucosal hydrophobicity via phospholipid enrichment
  • Hypertonic saline: Attenuated mast cell degranulation and histamine release
  • Thermal injury: Modulated inflammatory cytokine cascades [2] [10]

  • Species Translation: Consistent efficacy across canine gastric fistula models (acid inhibition >90% at 10 μg/kg) and primate studies confirmed target engagement in higher mammals. Pharmacokinetic optimization yielded a plasma half-life supporting twice-daily dosing, a significant advantage over shorter-acting analogs like misoprostol [6] [10]. The final manufacturing process achieved chromatography-free synthesis for all intermediates except the final API, enabling cost-effective large-scale production [1].

Table 3: Preclinical Validation Milestones for Rioprostil

Validation MilestoneModel SystemKey OutcomeClinical Relevance
Cytoprotective OnsetRat ethanol challengeProtection within 4 min (ED₅₀: 1.93 μg/kg)Rapid symptomatic relief
Mucus EnhancementHuman gastric biopsies36% ↑ fundic mucus; no antral effectTissue-specific defense enhancement
NSAID Lesion PreventionAspirin-treated volunteersSignificant reduction in endoscopic injury scorePrevention of drug-induced ulcers
Acid Inhibition TranslationGastric fistula dogs>90% inhibition at 10 μg/kgConfirmed large-mammal efficacy
Metabolic StabilityRat liver perfusionPrimary biliary metabolites; no active moietiesLow drug interaction risk

Compound Nomenclature Table: Rioprostil

Identifier TypeDesignation
Systematic IUPAC Name(2R,3R,4R)-4-Hydroxy-2-(7-hydroxyheptyl)-3-[(E)-(4RS)-(4-hydroxy-4-methyl-1-octenyl)]cyclopentanone
CAS Registry Number77287-05-9
Former CodeTR-4698, BAY 06893, RWJ 15927
Molecular FormulaC₂₁H₃₈O₄
Molecular Weight354.52 g/mol
INNRioprostil
USANRioprostil
PubChem CID5311413
ChEMBL IDCHEMBL3301679

Properties

CAS Number

77287-05-9

Product Name

Rioprostil

IUPAC Name

(2R,3R,4R)-4-hydroxy-2-(7-hydroxyheptyl)-3-[(E)-4-hydroxy-4-methyloct-1-enyl]cyclopentan-1-one

Molecular Formula

C21H38O4

Molecular Weight

354.5 g/mol

InChI

InChI=1S/C21H38O4/c1-3-4-13-21(2,25)14-10-12-18-17(19(23)16-20(18)24)11-8-6-5-7-9-15-22/h10,12,17-18,20,22,24-25H,3-9,11,13-16H2,1-2H3/b12-10+/t17-,18-,20-,21?/m1/s1

InChI Key

SPOAFZKFCYREMW-FWYLUGOYSA-N

SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCCO)O)O

Solubility

Soluble in DMSO

Synonyms

ORF 15927
ORF-15927
ORF15927
Rioprostil
RWJ 15927
RWJ-15927
RWJ15927
TR 4698
TR-4698
TR4698

Canonical SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCCO)O)O

Isomeric SMILES

CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCCO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.